N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine
Description
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine is a complex organic compound with a molecular formula of C15H25N3O . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring, a pyrazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-27-17-16-24-14-6-21(7-15-24)19-25(18-20-4-9-22-10-5-20)11-3-13-26-12-2-8-23-26/h2,4-5,8-10,12,21H,3,6-7,11,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLWUVZSGKKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CCCN2C=CC=N2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine typically involves multiple steps, including the formation of the piperidine, pyrazole, and pyridine rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Employed in the study of biological pathways and interactions. Its ability to interact with various biological molecules makes it a valuable tool in biochemical research.
Medicine: Investigated for potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The piperidine, pyrazole, and pyridine rings allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-ylmethyl)piperidin-1-yl)methyl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
- 4-Piperidinemethanol
Uniqueness
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-pyrazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine stands out due to its unique combination of piperidine, pyrazole, and pyridine rings. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
